3-nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
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Overview
Description
3-nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is an organic compound belonging to the class of phenylpyrrolidines. This compound features a benzene ring linked to a pyrrolidine ring through a carbon-nitrogen bond. It is characterized by the presence of a nitro group and a sulfonamide group, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Benzene Ring: The benzene ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Introduction of the Nitro Group: The nitro group is added through nitration reactions, typically using nitric acid and sulfuric acid as reagents.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
3-nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. One known target is carbonic anhydrase 2, an enzyme involved in the regulation of pH and fluid balance. The compound inhibits the activity of this enzyme, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-phenylpyrrolidine
- 2-pyrrolidone
- Benzenesulfonamide
- Nitrobenzene
Uniqueness
3-nitro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is unique due to its combination of a nitro group, a sulfonamide group, and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-nitro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c20-16-5-2-10-18(16)13-8-6-12(7-9-13)17-25(23,24)15-4-1-3-14(11-15)19(21)22/h1,3-4,6-9,11,17H,2,5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLHSDQVHDATNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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